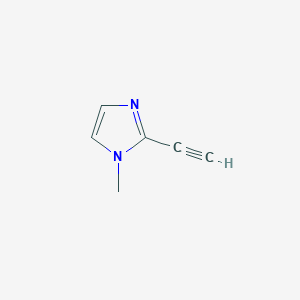

2-Ethynyl-1-methyl-1h-imidazole

Übersicht

Beschreibung

The compound 2-Ethynyl-1-methyl-1H-imidazole is a derivative of the imidazole class, which is a five-membered planar heterocyclic molecule containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

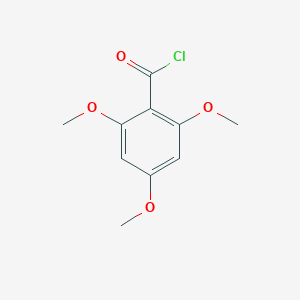

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent, as described in the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives . Although the specific synthesis of 2-Ethynyl-1-methyl-1H-imidazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

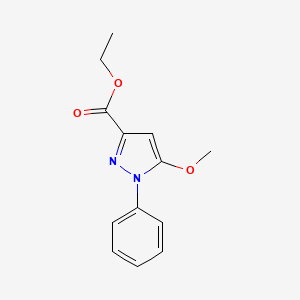

Imidazole derivatives can exhibit a variety of molecular structures depending on their substitution patterns. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined to belong to the triclinic system with specific space group parameters . This highlights the structural diversity within the imidazole family and suggests that 2-Ethynyl-1-methyl-1H-imidazole could also present a unique crystallographic profile.

Chemical Reactions Analysis

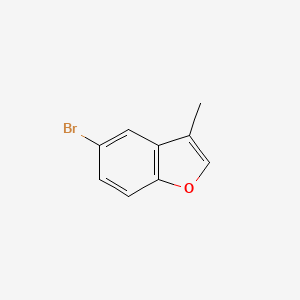

Imidazole derivatives are known to participate in a range of chemical reactions. The synthesis of imidazo[1,2-a]pyridines from 2H-azirines and 2-chloropyridines, mediated by triflic anhydride, is an example of the reactivity of imidazole-related heterocycles . This demonstrates the potential for 2-Ethynyl-1-methyl-1H-imidazole to undergo various chemical transformations, which could be exploited in the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular geometry, which can affect solubility, melting point, and reactivity . The presence of substituents such as ethynyl and methyl groups in 2-Ethynyl-1-methyl-1H-imidazole would likely impact these properties, tailoring the compound for specific applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : A study by Zhang et al. (2015) found that imidazoline derivatives, similar in structure to 2-Ethynyl-1-methyl-1H-imidazole, can act as effective corrosion inhibitors for carbon steel in hydrochloric acid environments.

Electrolytes in Fuel Cells : According to Schechter & Savinell (2002), 1-methyl imidazole and its derivatives have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, demonstrating potential as high-temperature proton-conducting polymer electrolytes in fuel cells.

Photophysical Properties and Antiproliferative Activity : Luengo et al. (2018) explored the photophysical properties of Re(I)/Au(I) complexes containing bidentate N-heterocyclic carbenes, including 5-ethynyl-1-methyl-1H-imidazole. They found these complexes exhibit antiproliferative activity against tumor lung cells, which increased upon irradiation (Luengo et al., 2018).

Ionic Liquid Catalysis : Zang et al. (2010) discovered that the ionic liquid 1-ethyl-3-methylimidazole acetate is an effective catalyst for the synthesis of trisubstituted imidazoles, highlighting the role of imidazole derivatives in facilitating organic synthesis (Zang et al., 2010).

Synthesis of Biologically Active Compounds : Al-badrany et al. (2019) synthesized a range of compounds derived from 1H-imidazole, demonstrating their antibacterial activity. This indicates the potential of imidazole derivatives in the development of new antimicrobial agents (Al-badrany et al., 2019).

Surface Modification for Antimicrobial Applications : Bae & Urban (2004) used imidazole and its derivatives for microwave plasma reactions on poly(dimethylsiloxane) surfaces. These modified surfaces could attach antimicrobial drugs, showcasing an application in biotechnology (Bae & Urban, 2004).

Wirkmechanismus

Mode of Action

Generally, imidazole derivatives interact with their targets by forming bonds during the formation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Pathways

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals and agrochemicals .

Result of Action

Imidazole derivatives are known to have a wide range of applications, suggesting that they may have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-ethynyl-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-7-4-5-8(6)2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHWWGOWOGACLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500992 | |

| Record name | 2-Ethynyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1-methyl-1h-imidazole | |

CAS RN |

37067-93-9 | |

| Record name | 2-Ethynyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.